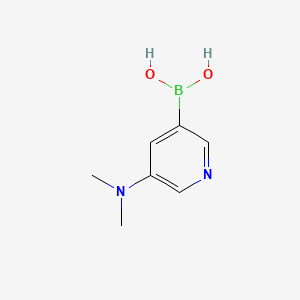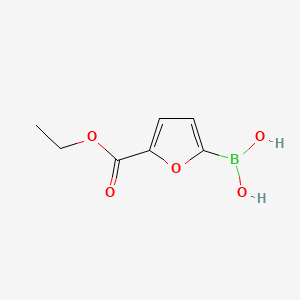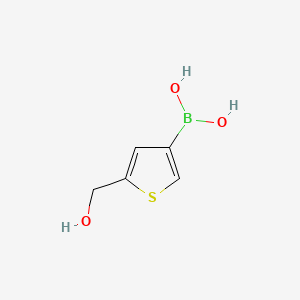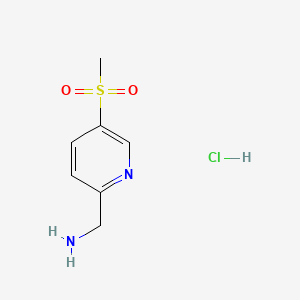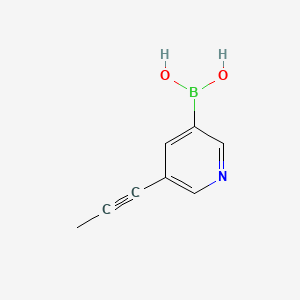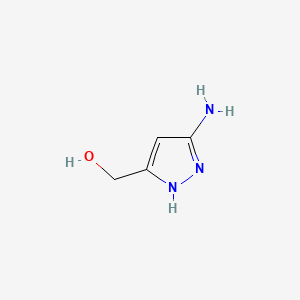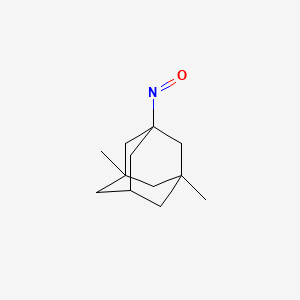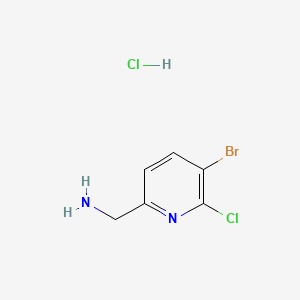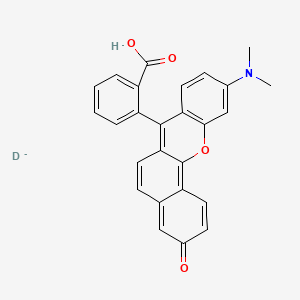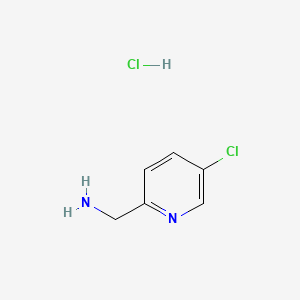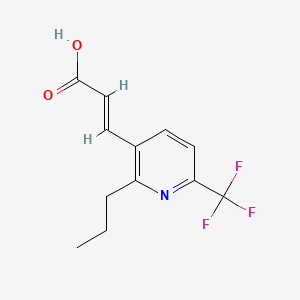
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, also known as “PTPAA”, is a carboxylic acid that belongs to the family of heterocyclic compounds. Its chemical structure consists of a pyridin-3-yl ring with a propyl side chain and a trifluoromethyl group. PTPAA is a versatile compound that has been extensively studied due to its wide range of applications in scientific research and its potential use in drug design.
科学的研究の応用
Crystal Structures and Polymeric Networks
- A study reported the crystal structure of a polymeric structure using similar components, demonstrating the potential of pyridine derivatives in constructing complex crystal architectures, which could have implications for materials science and nanotechnology (Can Zhao et al., 2016).
Photophysical Properties and Solar Cell Applications
- Pyridine derivatives, closely related to the compound of interest, have been synthesized and applied in dye-sensitized solar cells (DSSCs), indicating the role of these derivatives in enhancing the performance of solar cells through modification of electrolyte composition (Omid Bagheri et al., 2015).
Luminescence and Electronic Properties
- Research on pyridine–carboxylate ligands demonstrates their application in creating dinuclear complexes with specific luminescence activities, suggesting the potential of such compounds in the development of new luminescent materials and sensors (Xialu Wu et al., 2015).
Intramolecular Proton Transfer
- A compound exhibiting seven-membered ring excited-state intramolecular proton transfer showcases the intricate photophysical behaviors possible with pyridine-based structures, hinting at applications in photonics and optoelectronics (Zhaoyan Guo et al., 2012).
Hydrogen-Bonded Networks
- The ability to form hydrogen-bonded networks in related compounds, as shown in a study, indicates the potential for designing supramolecular materials with specific properties, including photoreactivity (A. Briceño et al., 2007).
Synthetic Applications
- Studies on the synthesis and applications of related pyridine derivatives highlight their versatility in chemical reactions, offering pathways to novel materials with potential uses in various fields such as catalysis, materials science, and pharmaceuticals (B. Modzelewska-Banachiewicz et al., 2012).
特性
IUPAC Name |
(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIJHJOEHBPBF-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



